2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at position 1, a morpholino substituent at position 6, and an ethanolamine moiety at position 4. The morpholino group enhances solubility and bioavailability, while the ethanolamine side chain may contribute to hydrogen bonding interactions in biological targets .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c18-12-1-3-13(4-2-12)24-16-14(11-20-24)15(19-5-8-25)21-17(22-16)23-6-9-26-10-7-23/h1-4,11,25H,5-10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEILCHLTJDOTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a novel pyrazolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.9 g/mol. The structural characteristics include:
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Morpholino moiety : May enhance solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine scaffold : Known for its role in kinase inhibition.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of kinase activity : Targeting specific kinases involved in cancer progression.
- Induction of apoptosis : Promoting programmed cell death in tumor cells.
Case Study: Kinase Inhibition
A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives inhibited protein kinase C (PKC), which plays a critical role in cell signaling pathways related to cancer. The compound exhibited a Ki value indicative of strong binding affinity, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research into similar pyrazolopyrimidine compounds has highlighted their ability to inhibit:
- Acetylcholinesterase (AChE) : Important for neuroprotective effects.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
Antimicrobial Activity
Compounds with similar functional groups have been evaluated for antibacterial properties. The presence of a piperidine nucleus is associated with antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could exhibit similar antimicrobial effects .
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the drug-likeness of new compounds. Preliminary studies suggest that the compound has favorable ADME characteristics:
- High solubility : Enhances bioavailability.
- Moderate lipophilicity : Affects absorption rates.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₁₈ClN₅O
- Molecular Weight : 363.82 g/mol
- CAS Number : 946282-89-9
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in targeting various enzymes and receptors.
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. In particular, derivatives of this compound have been evaluated for their ability to inhibit certain kinases involved in cancer progression. A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against specific cancer cell lines, indicating a pathway for drug development tailored towards oncology applications .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Neurological Applications
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in neurological disorders. Research focusing on the modulation of dopamine receptors has highlighted the potential for these compounds in treating central nervous system disorders like schizophrenia and Parkinson’s disease .
Synthetic Pathways
The synthesis of 2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include:
- Nucleophilic substitution reactions to introduce the morpholino group.
- Formation of the pyrazolo[3,4-d]pyrimidine structure through cyclization reactions.
These synthetic routes have been optimized to improve yield and purity of the final compound .
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A specific derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.
- Inflammatory Models : In animal models of arthritis, administration of this compound resulted in decreased swelling and joint destruction compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous pyrazolo[3,4-d]pyrimidine derivatives and related heterocycles, focusing on substituents, synthetic routes, and physicochemical properties.
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
Comparison with Non-Pyrazolo[3,4-d]Pyrimidine Analogs
Key Research Findings
Physicochemical Properties
- Morpholino-containing compounds (e.g., target compound, 4a, and triazine derivatives) exhibit higher solubility in polar solvents (ethanol, DMSO) than methyl- or chloroethyl-substituted analogs .
- Melting points vary significantly: ethanolamine derivatives (e.g., 238–239°C in ) are typically higher than methyl-substituted pyrazolo[3,4-d]pyrimidines (154–203°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
